molecular formula C18H17ClN2O3 B11576089 (4-chloro-1H-pyrazol-1-yl){5-[(4-propylphenoxy)methyl]furan-2-yl}methanone

(4-chloro-1H-pyrazol-1-yl){5-[(4-propylphenoxy)methyl]furan-2-yl}methanone

Cat. No.: B11576089
M. Wt: 344.8 g/mol
InChI Key: PDHZMMDZJUUJRN-UHFFFAOYSA-N
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Description

4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high productivity and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

(4-chloropyrazol-1-yl)-[5-[(4-propylphenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C18H17ClN2O3/c1-2-3-13-4-6-15(7-5-13)23-12-16-8-9-17(24-16)18(22)21-11-14(19)10-20-21/h4-11H,2-3,12H2,1H3

InChI Key

PDHZMMDZJUUJRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C=C(C=N3)Cl

Origin of Product

United States

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